N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791668
InChI: InChI=1S/C12H16N4S/c1-10-5-4-6-11(14-10)9-13-15-12(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)/b13-9+
SMILES: CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol

N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide

CAS No.:

Cat. No.: VC13791668

Molecular Formula: C12H16N4S

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide -

Specification

Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
IUPAC Name N-[(E)-(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide
Standard InChI InChI=1S/C12H16N4S/c1-10-5-4-6-11(14-10)9-13-15-12(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)/b13-9+
Standard InChI Key NTPQBGPSNWNHFH-UKTHLTGXSA-N
Isomeric SMILES CC1=NC(=CC=C1)/C=N/NC(=S)N2CCCC2
SMILES CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2
Canonical SMILES CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2

Introduction

Chemical Structure and Nomenclature

N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide (CAS 907549-72-8) is a heterocyclic compound comprising a pyrrolidine ring, a 6-methyl-2-pyridyl moiety, and a carbothiohydrazide functional group. Its molecular formula is C₁₂H₁₆N₄S, with a molecular weight of 248.35 g/mol . The compound is also known by synonyms such as N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide and 1-Pyrrolidinecarbothioic acid, [(6-methyl-2-pyridinyl)methylene]hydrazide .

The structure features a pyrrolidine ring (five-membered saturated amine) linked via a methylene group to a 6-methyl-2-pyridyl substituent. The carbothiohydrazide group (-CSNH₂) is attached to the pyrrolidine nitrogen, enabling coordination with metal ions or participation in hydrogen bonding.

Synthesis and Preparation Methods

The synthesis of N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide typically involves condensation reactions. Key methods include:

Condensation with Aldehydes

The primary route involves reacting pyrrolidine-1-carbothiohydrazide with 6-methyl-2-pyridinecarbaldehyde under mild acidic or neutral conditions. This method leverages the nucleophilic hydrazide group to form a Schiff base with the aldehyde .

Spectroscopic MethodKey FeaturesReference Compounds
IRPeaks for:
- C=S (1240–1290 cm⁻¹)
- C=N (1570–1600 cm⁻¹)
- N–H (3200–3500 cm⁻¹)
MeOIstPyrd , HAmPyrr
¹H NMR- Pyrrolidine protons: δ 1.2–1.8 (m, CH₂), δ 3.7–4.0 (m, N-CH₂)
- Pyridyl protons: δ 7.2–8.6 (multiplets)
L1 , MeOIstPyrd
¹³C NMR- C=S: δ 176–179 ppm
- C=N: δ 133–135 ppm
- Pyridyl carbons: δ 145–155 ppm
MeOIstPyrd , HAmPyrr
ESI-MS[M + H]⁺: ~249.1 m/z
[M + Na]⁺: ~271.1 m/z
HAmPyrr , MeOIstPyrd

Physical and Chemical Properties

PropertyDetails
SolubilityLimited data; analogs are soluble in polar aprotic solvents (e.g., DMSO, DMF) .
StabilityStable under ambient conditions; hygroscopic due to hydrazide group.
PurityCommercially available at 98% purity in small quantities (e.g., 5 mg).
Thermal BehaviorMelting point not reported; analogs decompose above 200°C .

Research and Development Trends

Recent studies highlight the versatility of pyrrolidine-carbothiohydrazide derivatives:

Metal Complexes

Copper(II) complexes of morpholine-thiosemicarbazones exhibit antioxidant and antimicrobial activity, suggesting potential for similar derivatives .

Structural Derivatives

  • Pyridine Substitutions: Replacing the 6-methyl group with electron-withdrawing/donating groups alters bioactivity .

  • Ring Expansion: Azepane or piperazine analogs (e.g., MeOIstHex) enhance solubility and target binding .

Challenges and Future Directions

  • Spectroscopic Data Gaps: Direct characterization (e.g., X-ray crystallography) is needed to confirm stereochemistry.

  • Biological Screening: Systematic evaluation of anticancer, antimicrobial, and fungicidal activities is warranted.

  • Synthetic Optimization: Exploring green chemistry methods (e.g., solvent-free reactions) could improve scalability.

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